molecular formula C12H13NO4S B2971271 2-oxo-N-(propan-2-yl)-2H-chromene-7-sulfonamide CAS No. 2379996-34-4

2-oxo-N-(propan-2-yl)-2H-chromene-7-sulfonamide

Cat. No.: B2971271
CAS No.: 2379996-34-4
M. Wt: 267.3
InChI Key: NJTBFSUEQMUTON-UHFFFAOYSA-N
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Description

2-oxo-N-(propan-2-yl)-2H-chromene-7-sulfonamide is a heterocyclic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(propan-2-yl)-2H-chromene-7-sulfonamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with isopropylamine and sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced analytical techniques also ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-(propan-2-yl)-2H-chromene-7-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.

    Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

2-oxo-N-(propan-2-yl)-2H-chromene-7-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-oxo-N-(propan-2-yl)-2H-chromene-7-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases, which play a crucial role in cell signaling and proliferation. By targeting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-N-(propan-2-yl)-2H-chromene-7-carboxamide
  • 2-oxo-N-(propan-2-yl)-2H-chromene-7-thioamide
  • 2-oxo-N-(propan-2-yl)-2H-chromene-7-phosphonamide

Uniqueness

2-oxo-N-(propan-2-yl)-2H-chromene-7-sulfonamide stands out due to its unique sulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and stability, making it more suitable for various applications compared to its analogs. Additionally, the sulfonamide group can participate in specific interactions with biological targets, leading to improved efficacy in therapeutic applications.

Properties

IUPAC Name

2-oxo-N-propan-2-ylchromene-7-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4S/c1-8(2)13-18(15,16)10-5-3-9-4-6-12(14)17-11(9)7-10/h3-8,13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTBFSUEQMUTON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC2=C(C=C1)C=CC(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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